molecular formula C6H7N3OS B131969 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 770-31-0

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B131969
CAS RN: 770-31-0
M. Wt: 169.21 g/mol
InChI Key: FGONQMFYFJRAIG-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound that serves as a precursor in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a fundamental structure in many pharmaceuticals and agrochemicals. The compound's functional groups, such as the amino and methylthio groups, allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, microwave-assisted synthesis has been employed to create pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde derivatives . This method highlights the efficiency of microwave irradiation in reducing reaction times, especially when primary amines are involved. Another study reports the synthesis of methyl esters of N-substituted amino acids starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, which shares a similar methylthio group as in 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde . These methods demonstrate the potential pathways for synthesizing related compounds.

Molecular Structure Analysis

Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives are diverse. The SNAr (nucleophilic aromatic substitution) reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been studied, resulting in amination, solvolysis, and condensation products . These reactions are influenced by structural factors and the presence of alkoxide ions. Additionally, the synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives involves the condensation of a related compound, 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, with aldehydes and urea under microwave-assisted conditions . These studies provide insights into the types of reactions that 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde might undergo.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is used for the preparation of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase .
    • Method : The compound is used as a pharmaceutical intermediate . The specific methods of application or experimental procedures are not provided in the sources.
    • Results : These compounds are being studied for the treatment of cancer . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
  • Medicinal Chemistry

    • Application : Pyrimidines, including 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures are not provided in the sources.
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
  • Antimicrobial Research

    • Application : Substituted pyrimidine derivatives containing 4-amino and 5-cyano substituted derivatives are synthesized and evaluated for their in vitro biological assay antibacterial activity .
    • Method : Biginelli typed three component reactions between an aldehyde, malononitrile, and a urea constituent give a rapid facile pyrimidine ring .
    • Results : The products were assayed for their in vitro biological assay antibacterial activity against S. pyogenes MTCC - 442, S. aureus MTCC - 96, E. coli MTCC - 443, and B. subtilis MTCC - 441 bacterial strain and antifungal activity against Aspergillus niger MTCC - 282 and Candida albicans MTCC - 227 .
  • Chemical Synthesis
    • Application : 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde can be used for the preparation of various chemical compounds .
    • Method : One of the commonly employed methods for the preparation of 2,6-disubstituted derivatives of 4-aminopyrimidine-5-carbaldehyde is the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group .
  • Molecular Modeling

    • Application : The compound can be used in molecular modeling studies . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
  • Chemical Safety Research

    • Application : The compound is studied for its safety profile . It has been classified with a signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 .

Safety And Hazards

The safety information for “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Based on the available information, “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” can be used for the preparation of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase for the treatment of cancer . This suggests potential future directions in cancer treatment research.

properties

IUPAC Name

4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONQMFYFJRAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304313
Record name 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

CAS RN

770-31-0
Record name 770-31-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) is added diisobutylaluminum hydride (41.52 mL, 1.0 M in CH2Cl2, 41.52 mmol) at 0° C. After the mixture is stirred for 2.5 hours at 0° C., hydrochloric acid (2N, 30 mL) is added and stirring is continued for 20 minutes. To the reaction mixture is added saturated Na2CO3 until a pH of 8 is achieved. The suspended material is filtered through Celit pad and washed with K2CO3 solution. The solution is diluted with EtOAc and washed with saturated K2CO3, brine and dried, filtered and concentrated to give crude product, which is purified by flash silica gel column, eluting with hexane (100%) gradient to hexane/ether (60/40%), to give the title intermediate as a solid (1.62 g, 53.1%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
41.52 mL
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reactant
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Quantity
100 mL
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30 mL
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reactant
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0 (± 1) mol
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reactant
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Yield
53.1%

Synthesis routes and methods II

Procedure details

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CC(C)C[Al+]CC(C)C
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Synthesis routes and methods III

Procedure details

To the solution of 4-amino-5-hydroxymethyl-2-(methylthio)pyrimidine (1.0 g, 5.84 mmol) in CHCl3 (100 mL) was added MnO2 (2.5 g, 29.2 mmol, 5 equiv). The suspension was stirred at rt overnight. The mixture was filtered through celite and washed with CHCl3. The combined filtrate was concentrated to give the titled compound. 1H-NMR (500 MHz, CDCl3) δ 9.78 (s, 1H), 8.42 (s, 1H), 8.20 (broad, 1H), 5.74 (broad, 1H)), 2.55 (3, 3H).
Quantity
1 g
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reactant
Reaction Step One
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Quantity
100 mL
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solvent
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Name
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-amino-2-methylsulfanyl-pyrimidine-5-carbonitrile (4.50 g, 27.1 mmol) in 120 mL of THF is slowly added 27 mL of a 1 M solution of diisobutyl-aluminum hydride in dichloromethane for 5 minutes at 0° C. The ice bath is removed, and an additional 27 mL of 1M solution of diisobutylaluminum hydride in dichloromethane is added. After 30 minutes an additional 13 mL of 1 M solution of diisobutylaluminum hydride in dichloromethane is added. After 30 minutes the reaction is carefully quenched by the addition of 45 mL of methanol. This mixture is partitioned between 250 mL of EtOAc and 160 mL of 1 N HCl. The aqueous layer is treated with 80 mL of 2 N NaOH and extracted with EtOAc. The organic layer is dried over MgSO4, filtered, concentrated under reduced pressure and purified by flash column chromatography (SiO2, EtOAc/hexane=1/3) to give pure 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.80 g, 39%) as a white solid.
Quantity
4.5 g
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reactant
Reaction Step One
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solution
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 2
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 3
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 5
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Citations

For This Compound
9
Citations
JR Henry, MD Kaufman, SB Peng, YM Ahn… - 2015 - ACS Publications
The RAS-RAF-MEK-MAPK cascade is an essential signaling pathway, with activation typically mediated through cell surface receptors. The kinase inhibitors vemurafenib and …
Number of citations: 87 pubs.acs.org
GA Kraus, V Gupta, M Mokhtarian, S Mehanovic… - Bioorganic & medicinal …, 2010 - Elsevier
The effects of substituents on the aryl ring were studied by the preparation and testing of several PD173955 analogs. Inserting a single carbon atom into the C–N bond in the aniline …
Number of citations: 18 www.sciencedirect.com
M Rak, R Tesch, LM Berger, E Shevchenko… - European Journal of …, 2023 - Elsevier
Salt-inducible kinases 1–3 (SIK1-3) are key regulators of the LKB1-AMPK pathway and play an important role in cellular homeostasis. Dysregulation of any of the three isoforms has …
Number of citations: 6 www.sciencedirect.com
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org
R Tesch, M Rak, M Raab, LM Berger… - Journal of Medicinal …, 2021 - ACS Publications
Salt-inducible kinases (SIKs) are key metabolic regulators. The imbalance in SIK function is associated with the development of diverse cancers, including breast, gastric, and ovarian …
Number of citations: 17 pubs.acs.org
S Nikhar, I Siokas, L Schlicher, S Lee… - European journal of …, 2021 - Elsevier
Receptor interacting protein kinase-2 (RIPK2) is an enzyme involved in the transduction of pro-inflammatory nucleotide-binding oligomerization domain (NOD) cell signaling, a pathway …
Number of citations: 9 www.sciencedirect.com
V Gupta - 2010 - search.proquest.com
First part of this work details the use of phosphazene base P 4-t-Bu mediated cyclodehydration towards the synthesis of heterocycles like 5, 6-dihydroindolo [2, 1-a] isoquinolines and 2, …
Number of citations: 1 search.proquest.com
R Cadilla, DN Deaton, Y Do, PA Elkins… - Bioorganic & Medicinal …, 2020 - Elsevier
GlaxoSmithKline and Astex Pharmaceuticals recently disclosed the discovery of the potent H-PGDS inhibitor GSK2894631A 1a (IC 50 = 9.9 nM) as part of a fragment-based drug …
Number of citations: 4 www.sciencedirect.com
BE Blass, K Coburn, N Fairweather, M Sabat, L West - Tetrahedron letters, 2006 - Elsevier
A series of functionalized pyrido[2,3-d]pyrimidin-7(8H)-ones were prepared by a KF/Al 2 O 3 mediated condensation of 4-(alkylamino)-2-(methylthio)pyrimidine-5-carbaldehydes and …
Number of citations: 12 www.sciencedirect.com

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